molecular formula C10H14N2O6 B13393591 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid CAS No. 6437-35-0

3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid

Cat. No.: B13393591
CAS No.: 6437-35-0
M. Wt: 258.23 g/mol
InChI Key: NDCKGUDRHBPJAQ-UHFFFAOYSA-N
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Description

Cyclo(-glu-glu) is a cyclic dipeptide composed of two glutamic acid residues This compound is part of a broader class of cyclic peptides, which are known for their stability and unique biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(-glu-glu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For instance, the linear dipeptide H-Glu-Glu-OH can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of cyclo(-glu-glu) may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method, where the peptide is assembled on a solid resin support. After the linear dipeptide is synthesized, it is cleaved from the resin and cyclized using similar conditions as described above. This method allows for the efficient production of large quantities of the cyclic dipeptide.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-glu-glu) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups of the glutamic acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of cyclo(-glu-glu) with modified functional groups.

    Reduction: Reduced forms of the cyclic dipeptide with altered side chains.

    Substitution: Substituted derivatives with new functional groups attached to the glutamic acid residues.

Scientific Research Applications

Cyclo(-glu-glu) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and stability.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of cyclo(-glu-glu) involves its interaction with specific molecular targets. The cyclic structure of the dipeptide allows it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Cyclo(-glu-glu) can be compared to other cyclic dipeptides, such as cyclo(-ala-ala) and cyclo(-phe-phe) These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biological activities and stability

List of Similar Compounds

  • Cyclo(-ala-ala)
  • Cyclo(-phe-phe)
  • Cyclo(-ser-ser)
  • Cyclo(-tyr-tyr)

Cyclo(-glu-glu) stands out due to its unique combination of stability, reactivity, and potential for diverse applications in scientific research.

Properties

IUPAC Name

3-[5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKGUDRHBPJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732309
Record name 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-35-0
Record name 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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